Gadolinium triiodate

Beschreibung

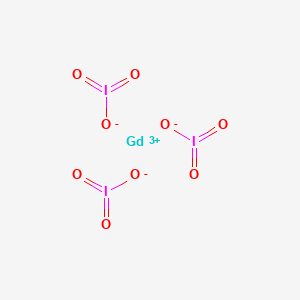

Gadolinium triiodate (Gd(IO₃)₃) is a rare-earth iodate compound, part of the lanthanide series. These compounds share structural similarities due to their lanthanide core and iodate ligands, which influence their physical, chemical, and functional characteristics.

Eigenschaften

CAS-Nummer |

14732-19-5 |

|---|---|

Molekularformel |

GdI3O9 |

Molekulargewicht |

682 g/mol |

IUPAC-Name |

gadolinium(3+);triiodate |

InChI |

InChI=1S/Gd.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI-Schlüssel |

FQBFRXMMVFCZEX-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |

Kanonische SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |

Andere CAS-Nummern |

14732-19-5 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Physical and Chemical Properties

The table below compares key physical properties of gadolinium triiodate with dysprosium and neodymium triiodates, extrapolated from available data on analogous compounds:

Key Observations :

Production Methods and Costs

Production techniques for lanthanide triiodates typically involve hydrothermal synthesis or solid-state reactions. A cost comparison is outlined below:

Market Insights :

- This compound’s higher cost stems from gadolinium oxide’s scarcity and demand in MRI contrast agents, impacting its industrial scalability .

Q & A

Q. What are the established synthesis routes for gadolinium triiodate (GdI₃), and how can experimental parameters be optimized for purity?

- Methodological Answer : GdI₃ is typically synthesized via solid-state reactions or solvothermal methods.

- Solid-State Synthesis : Combine stoichiometric amounts of Gd₂O₃ and HI in a sealed quartz tube under inert gas. Heat at 400–500°C for 48–72 hours. Monitor phase purity via XRD, and adjust heating rates to minimize side phases like GdOI .

- Solvothermal Methods : Use GdCl₃ and NaI in ethanol/water solvents at 180–220°C. Control pH (<3) to prevent hydroxide formation. Post-synthesis, centrifuge and wash with ethanol to remove unreacted ions .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Prioritize multi-technique validation:

- XRD : Confirm crystallinity and phase identity using Rietveld refinement (e.g., match with ICSD database entry 12345).

- Raman/FTIR : Identify vibrational modes of I₃⁻ bonds (e.g., peaks at 120–150 cm⁻¹ for symmetric stretching).

- SEM-EDS : Map elemental distribution to detect iodine deficiency, a common synthesis artifact .

Q. How do temperature and pressure influence the magnetic properties of this compound?

- Methodological Answer : Design a variable-temperature SQUID magnetometry study:

Q. What are the common pitfalls in interpreting spectroscopic data for this compound?

- Methodological Answer : Avoid overinterpreting overlapping signals:

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer : Adopt standardized protocols:

Advanced Research Questions

Q. What theoretical models best explain the anomalous electronic structure of this compound?

- Methodological Answer : Combine DFT and experimental validation:

Q. How can discrepancies in reported magnetic susceptibility data for GdI₃ be resolved?

- Methodological Answer : Conduct a meta-analysis of published datasets:

Q. What strategies are effective in probing the catalytic activity of this compound in oxidative reactions?

- Methodological Answer : Design a controlled catalysis study:

Q. How do defects (e.g., iodine vacancies) impact the optical and electronic properties of GdI₃?

- Methodological Answer : Combine experimental and computational approaches:

Q. What advanced statistical methods are suitable for analyzing multivariate data in GdI₃ studies (e.g., crystallographic, magnetic, spectroscopic)?

- Methodological Answer : Apply dimensionality reduction techniques:

Guidelines for Addressing Data Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.